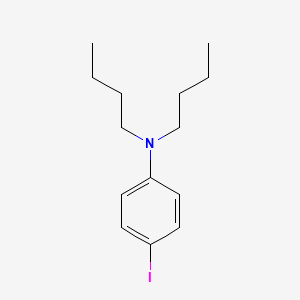

N,N-Dibutyl-4-iodoaniline

描述

Significance of Halogenated Aromatic Amines in Synthetic Chemistry

Halogenated aromatic amines are a class of compounds that play a crucial role in modern organic synthesis. rsc.orgnih.gov The presence of a halogen atom on the aromatic ring significantly influences the electronic properties and reactivity of the molecule. libretexts.org This allows for a wide range of chemical modifications, making them valuable intermediates in the production of pharmaceuticals, agrochemicals, and materials. lookchem.comsarex.com The amino group, being an activating group, directs electrophilic substitution to the ortho and para positions, further enhancing their synthetic utility. numberanalytics.com

Role of Aryl Iodides as Versatile Synthetic Building Blocks

Aryl iodides, including N,N-Dibutyl-4-iodoaniline, are particularly important in synthetic chemistry due to the high reactivity of the carbon-iodine bond. rsc.orgresearchgate.net This bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making aryl iodides excellent substrates for a variety of cross-coupling reactions. researchgate.net These reactions, such as the Suzuki, Sonogashira, and Heck reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.netacs.orgbohrium.com The versatility of aryl iodides allows for the construction of complex molecular architectures from simpler, readily available starting materials. rsc.orgresearchgate.netbohrium.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of novel organic materials and complex molecules. For instance, it has been utilized in the preparation of oligo(phenyleneethynediyl) (OPE) derivatives, which are of interest for their electronic and optical properties. scispace.com In these syntheses, the iodo-substituted aniline (B41778) undergoes palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, with terminal alkynes. scispace.comunige.ch

Furthermore, this compound has been employed in the synthesis of polymeric additives for various material science applications. acs.org It can be functionalized and subsequently copolymerized to create polymers with specific properties. acs.org Studies have also explored its use in the synthesis of two-photon absorption initiators, which are important in 3D microfabrication and data storage. unige.chtuwien.at The dibutylamino group in this compound often serves as an electron-donating moiety in these larger molecular systems, contributing to their desired electronic characteristics. unige.ch

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H22IN |

| Average Mass | 331.241 g/mol |

| Monoisotopic Mass | 331.07969 g/mol |

Structure

3D Structure

属性

CAS 编号 |

90133-93-0 |

|---|---|

分子式 |

C14H22IN |

分子量 |

331.24 g/mol |

IUPAC 名称 |

N,N-dibutyl-4-iodoaniline |

InChI |

InChI=1S/C14H22IN/c1-3-5-11-16(12-6-4-2)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3 |

InChI 键 |

QXKOAHSVQJZHGX-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)I |

规范 SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)I |

产品来源 |

United States |

Synthetic Methodologies for N,n Dibutyl 4 Iodoaniline and Analogous Compounds

Direct Electrophilic Aromatic Iodination Strategies

Direct iodination stands as a primary method for synthesizing N,N-Dibutyl-4-iodoaniline. This approach leverages the principles of electrophilic aromatic substitution (SEAr), where an electrophilic iodine species reacts with the electron-rich aniline (B41778) ring.

The N,N-dibutylamino group of the N,N-dibutylaniline precursor is a powerful activating group and an ortho, para-director. Due to the significant steric hindrance posed by the two butyl groups, the electrophilic iodine atom is preferentially directed to the para position (C-4), leading to a high degree of regioselectivity for this compound. ajol.info While minor amounts of the ortho isomer may form, the para product is typically the major and most easily isolated isomer. ajol.infobeilstein-journals.org This high regioselectivity is a common feature in the halogenation of N,N-dialkylanilines. ajol.infonih.gov

The direct iodination of N,N-dialkylanilines, including N,N-dibutylaniline, can be accomplished using a variety of iodinating agents and catalytic systems. Molecular iodine (I₂) itself has low electrophilicity and generally requires an oxidizing agent or a Lewis acid catalyst to generate a more potent electrophile, such as the iodonium (B1229267) ion (I⁺). ajol.inforesearchgate.net

Common reagents for this transformation include:

Iodine with an Oxidizing Agent: Systems like iodine in the presence of iodic acid (HIO₃) or hydrogen peroxide (H₂O₂) can be used. nih.govresearchgate.net The oxidizing agent converts the iodide (I⁻) formed during the reaction back into I₂, allowing for greater atom economy.

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine. organic-chemistry.org Its reactivity can be enhanced by the addition of a catalytic amount of an acid, such as trifluoroacetic acid, which generates a highly electrophilic iodinating species. organic-chemistry.orgwuxiapptec.com

Iodine Monochloride (ICl): Due to the polarization of the I-Cl bond, ICl is a more reactive iodinating agent than I₂ and is effective for the iodination of anilines. smolecule.comgoogle.com

Silver Salt-Mediated Iodination: The use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄), with molecular iodine can facilitate iodination. nih.gov

Complex Iodinating Agents: Reagents like 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate have been developed for the regioselective iodination of various aryl amines, often providing excellent yields under mild conditions. ajol.inforesearchgate.net

The choice of reagent and conditions can influence the yield and selectivity of the reaction. Below is a table summarizing various systems used for the iodination of anilines and related electron-rich aromatic compounds.

| Reagent/System | Substrate Type | Conditions | Key Features |

| I₂ / HIO₃ | Aromatic amines, phenols | Ethanol, room temperature | Mild conditions, no catalyst needed, excellent yields. researchgate.net |

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid | Activated aromatics | - | Short reaction times, high yields, enhanced electrophilicity. organic-chemistry.org |

| Iodine / Pyridine/Dioxane | Aniline derivatives | 0°C | Controlled para-iodination, mild conditions. researchgate.net |

| Potassium Iodide (KI) / Ammonium (B1175870) Peroxodisulfate | Activated aromatics | Aqueous methanol (B129727), room temperature | Environmentally benign, acid-free, predominantly ortho-iodination. organic-chemistry.org |

| 1,4-Dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate | Aryl amines | Solution or solvent-free, room temp. | Highly regioselective, excellent yields. ajol.inforesearchgate.net |

| Silver(I) triflimide / NIS | Anilines, anisoles, phenols | - | Catalytic activation of NIS, mild and rapid. organic-chemistry.org |

Functionalization via Precursor Compounds

An alternative to direct iodination involves multi-step syntheses starting from readily available precursors.

This is the most direct precursor-based method. N,N-Dibutylaniline can be synthesized via the reductive alkylation of aniline with butyraldehyde (B50154) in the presence of a reducing agent and a catalyst, such as palladium on alumina. google.com Once N,N-dibutylaniline is obtained, it is subjected to electrophilic iodination as described in section 2.1 to yield this compound. scispace.com This two-step process (aniline → N,N-dibutylaniline → this compound) allows for the controlled construction of the target molecule.

Nitroarenes are common starting materials in organic synthesis due to the versatile reactivity of the nitro group. A synthetic route to this compound can begin with a suitable nitroarene. One such pathway involves the reduction of a nitro group to an amine, which is a fundamental transformation in the synthesis of anilines. thieme-connect.comunimi.it

A possible synthetic sequence is:

Nitration: Benzene (B151609) can be nitrated to form nitrobenzene (B124822).

Reduction: The nitrobenzene is reduced to aniline. Common methods for this reduction include using iron or tin in acidic media (Béchamp reduction) or catalytic hydrogenation. unimi.it

N,N-Dialkylation: Aniline is then alkylated with a butyl halide (e.g., 1-bromobutane) or via reductive amination with butyraldehyde to form N,N-dibutylaniline. google.com

Iodination: Finally, N,N-dibutylaniline is iodinated to give the target product, this compound. scispace.com

Alternatively, one could start with 4-iodonitrobenzene, reduce the nitro group to an amine to form 4-iodoaniline (B139537), and then perform the N,N-dibutylation. uni-bayreuth.de The choice of route depends on the availability and cost of the starting materials.

Emerging and Sustainable Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and sustainable methods for aromatic iodination. These protocols aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Key developments include:

Electrochemical Synthesis: Electrochemical methods offer a green alternative by using electrons as a "traceless" oxidant. nih.gov For instance, the electrolysis of potassium iodide in the presence of an aniline can generate the iodinating species in situ, avoiding the need for stoichiometric chemical oxidants. sioc-journal.cn

Aqueous Reaction Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. Protocols using reagents like potassium iodide and ammonium peroxodisulfate in aqueous methanol have been developed for the iodination of activated aromatics. organic-chemistry.org

Recyclable Reagents: The development of recyclable iodinating agents, such as certain ionic liquids, contributes to more sustainable processes. google.com

Catalyst-Free Systems: Methods that operate under mild, catalyst-free conditions, such as the use of iodine and iodic acid in ethanol, simplify procedures and reduce waste associated with catalyst separation. researchgate.net

These emerging strategies represent a shift towards more sustainable manufacturing processes in the chemical industry, with potential applications in the synthesis of this compound and its analogs. acs.orgresearchgate.netacs.org

Reactivity and Mechanistic Investigations of N,n Dibutyl 4 Iodoaniline in Advanced Organic Transformations

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of the iodo-substituent on the aniline (B41778) ring makes N,N-Dibutyl-4-iodoaniline an excellent substrate for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for milder reaction conditions and high efficiency. ox.ac.uk

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. nih.govsci-hub.se This reaction enables the coupling of aryl halides, such as this compound, with a wide range of amine nucleophiles. sci-hub.se

The Buchwald-Hartwig amination is known for its broad substrate scope, allowing the coupling of aryl halides with primary and secondary amines, anilines, and even amides. sci-hub.seCurrent time information in Bangalore, IN. For a substrate like this compound, the reaction would typically involve its coupling with another amine to form a triarylamine or a more complex arylated amine structure.

The choice of ligand is critical for a successful transformation, as it influences catalyst stability and reactivity. sci-hub.se For the amination of aryl iodides, a variety of phosphine-based ligands have been developed. Sterically hindered and electron-rich alkylphosphine ligands are highly effective, promoting both the oxidative addition and the final reductive elimination steps. nih.gov Key classes of ligands applicable to the amination of this compound would include:

Bulky Monophosphines: Ligands such as XPhos and SPhos are widely used for their high reactivity with a broad range of substrates.

Chelating Diphosphine Ligands: Ligands like BINAP and DPEPhos have also been employed, though they are sometimes considered 'first-generation' ligands for this type of transformation. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, offering high stability and activity. Current time information in Bangalore, IN.

While the general methodology is well-established for aryl iodides, specific studies detailing a broad substrate scope for the Buchwald-Hartwig amination starting from this compound are not prevalent in the surveyed literature. However, related transformations, such as the coupling of diphenylamine (B1679370) with bromo-iodobenzene, demonstrate the feasibility of forming triarylamine structures under Buchwald-Hartwig conditions. nih.govacs.org

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of base and solvent. nih.gov The base is required to deprotonate the amine nucleophile, forming the active amide species for the coupling reaction. acs.org

Bases: Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOtBu) is one of the most common and effective bases, often leading to high reaction rates. researchgate.net For substrates sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be used, which improves functional group tolerance. researchgate.net The solubility and particle size of inorganic bases can significantly impact reaction outcomes, particularly in large-scale synthesis. acs.org

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of key steps involving a palladium(0) active species.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst. This step forms a Pd(II)-aryl-halide intermediate. researchgate.net

Amine Coordination and Deprotonation: An amine molecule coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex, releasing the conjugate acid of the base.

Reductive Elimination: This is the final and product-forming step. The C-N bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then enter a new catalytic cycle. nih.gov

The ligand plays a crucial role throughout this cycle, stabilizing the palladium intermediates and promoting the key steps, particularly the rate-limiting reductive elimination.

This compound is also a valuable substrate for forming new carbon-carbon bonds, enabling the synthesis of complex conjugated systems.

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. scispace.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scispace.com this compound has been successfully employed in numerous Sonogashira couplings to synthesize materials with applications in electronics and photonics.

Research has demonstrated the coupling of this compound with various terminal alkynes, ranging from simple hydrocarbons to complex porphyrin structures. The reaction conditions are generally mild, reflecting the high reactivity of the C-I bond.

Table 1: Examples of Sonogashira Coupling Reactions with this compound

| Alkyne Coupling Partner | Catalyst System | Base/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Ethynyl-4-vinylbenzene | Pd(PPh₃)₄ / CuI | Triethylamine / THF | 40 °C, 24 h | N,N-dibutyl-4-((4-vinylphenyl)ethynyl)aniline | 74% | |

| [5,15-Bis(3,5-dioctyloxyphenyl)-10,20-bisethynylporphyrinato]zinc(II) | Pd₂(dba)₃ / PPh₃ / CuI | Triethylamine | 50 °C, 2 h | Porphyrin-ethynylaniline derivative | Not specified | |

| Oligo(phenyleneethynediyl) derivative | PdCl₂(PPh₃)₂ / CuI | Triethylamine | 25 °C | OPE-aniline conjugate 10 | Not specified | |

| Porphyrin with terminal alkynes | Pd-mediated | Base-promoted | Not specified | Symmetrical push-push porphyrin-ethynylaniline derivative (Zn-19a) | 60% | nih.gov |

The mechanistic pathway for the copper-co-catalyzed Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.

Palladium Cycle: Similar to the Buchwald-Hartwig reaction, it starts with the oxidative addition of this compound to a Pd(0) species. scispace.com

Copper Cycle: The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of the amine base to form a copper(I) acetylide intermediate. scispace.com

Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II)-aryl intermediate. This is the key transmetalation step.

Reductive Elimination: The resulting Pd(II) species, now bearing both the aryl group from the aniline and the alkynyl group, undergoes reductive elimination to form the final product and regenerate the Pd(0) catalyst. scispace.com

Copper-free Sonogashira variants also exist, where the base is believed to play a more direct role in the deprotonation and activation of the alkyne for its addition to the palladium center. scispace.com

Carbon-Carbon Bond Forming Cross-Coupling Reactions

Suzuki-Miyaura and Heck Reactions with Aryl Iodides

The carbon-iodine bond in this compound makes it an excellent coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These methods are fundamental for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. libretexts.org N,N-dialkyl-4-iodoaniline derivatives readily participate in these reactions. For instance, the closely related N,N-dihexyl-4-iodoaniline has been coupled with boronic acid esters using a palladium catalyst to synthesize more complex aromatic structures. acs.org The reaction typically proceeds under basic conditions with a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like PdCl₂(dppf)·CH₂Cl₂. acs.org These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. libretexts.org

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, also using a palladium catalyst and a base. wikipedia.org The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. organic-chemistry.orgprinceton.edu While direct examples involving this compound are specific, the high reactivity of aryl iodides in Heck reactions is well-established, making this substrate a suitable candidate for such transformations. fu-berlin.de The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. organic-chemistry.org

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | N,N-Dihexyl-4-iodoaniline | Arylboronic acid MIDA ester | PdCl₂(dppf)CH₂Cl₂ | KOAc, DMF, 90 °C | Biaryl Compound | acs.org |

| Heck | Generic Aryl Iodide | Alkene | Pd(OAc)₂, Ligand | Base (e.g., Et₃N), Solvent (e.g., DMF) | Substituted Alkene | wikipedia.orgorganic-chemistry.org |

| Sonogashira | N,N-disubstituted 2-iodoaniline | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, 60 °C, Microwave | Aryl-alkyne | mdpi.com |

Other Transition Metal Catalysis in Arylations

Beyond the Suzuki and Heck reactions, this compound is a substrate for other important transition-metal-catalyzed arylations, particularly those forming carbon-heteroatom bonds. Palladium and copper catalysts are prominent in these transformations.

Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) are powerful methods for forming arylamines. acs.org These reactions typically couple an aryl halide with an amine in the presence of a palladium catalyst and a strong base. acs.orgrsc.org Given that this compound is itself a substituted aniline, it would more commonly act as the aryl halide component in couplings with other primary or secondary amines or amides to generate more complex tri-substituted amines or N-aryl amides. The efficiency of these reactions often depends on the choice of phosphine (B1218219) ligand. acs.org

Copper-catalyzed N-arylation (Ullmann condensation) offers a cost-effective alternative to palladium-based systems for C-N bond formation. nih.govrsc.org These reactions are particularly effective for coupling aryl iodides with amines and alcohols. nih.gov Research has shown that copper-catalyzed N-arylation of β-amino alcohols with iodoanilines proceeds efficiently, suggesting that this compound could be coupled with various nitrogen nucleophiles under similar conditions. nih.gov These reactions can be promoted by various copper sources (e.g., CuI, CuSO₄) and often require a ligand to facilitate the coupling. nih.govnih.gov In some cases, coupling can occur on the phenol (B47542) moiety of a substrate without competing arylation of an existing amino group. whiterose.ac.uk

Aryne Generation and Subsequent Reactivity

While this compound itself is not a direct precursor for benzyne, its isomeric counterpart, an ortho-iodoaniline derivative, would be a key starting material for generating arynes—highly reactive intermediates with a formal triple bond within an aromatic ring. wikipedia.org The reactivity discussed in this section pertains to these ortho-isomers.

Several mild and efficient methods have been developed to generate arynes from o-iodoaniline derivatives. A prominent strategy involves the conversion of the o-iodoaniline into an o-(trimethylsilyl)aryl triflate. Treatment of this precursor with a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT), induces a 1,2-elimination to generate the aryne under gentle conditions. nih.govcaltech.edu Another modern approach uses o-triazenylarylboronic acids, which are stable, solid precursors readily prepared from the corresponding o-iodoanilines. researchgate.net These can generate arynes under mild activation, for example with silica (B1680970) gel or various acids. researchgate.net

Once generated, arynes are powerful electrophiles and dienophiles that participate in a host of transformations. nih.gov

Intermolecular reactions include cycloadditions and nucleophilic additions. Arynes readily undergo [4+2] Diels-Alder cycloadditions with dienes like furan (B31954) and cyclopentadiene. wikipedia.orgacs.org They can also be trapped by a wide range of nucleophiles. For example, the reaction of an aryne generated from an o-iodoaniline precursor with another amine leads to N-arylated products. caltech.edu This forms the basis of a one-pot, two-step process where an o-iodoaniline first reacts with an aryne precursor to form a diarylamine, which can then undergo a subsequent Pd-catalyzed intramolecular cyclization to form carbazoles. caltech.edu

Intramolecular reactions of arynes provide rapid access to complex polycyclic systems. nih.govfigshare.com When the aryne precursor is tethered to an alkene, alkyne, or diene, intramolecular cycloadditions or ene reactions can occur. nih.govacs.orgthieme-connect.com These reactions are highly valuable for constructing benzofused carbo- and heterocycles. figshare.comacs.org The selectivity between different reaction pathways, such as an Alder-ene reaction versus a [2+2] cycloaddition, can often be controlled by the substitution pattern on the tethered reactive group. rsc.org

| Reaction Type | Aryne Precursor Type | Reactant | Key Reagents | Product Class | Reference |

|---|---|---|---|---|---|

| Intermolecular [4+2] Cycloaddition | 6,7-Indolyne (from dibromoindole) | Furan | n-BuLi | Annulated Indole (B1671886) | acs.orgnih.gov |

| Intramolecular [4+2] Cycloaddition | o-(Trimethylsilyl)aryl triflate | Tethered Conjugated Enyne | TBAT | Polycyclic Aromatic Compound | nih.gov |

| Intramolecular Ene Reaction | o-(Trimethylsilyl)aryl triflate | Tethered Alkene | CsF | Benzofused Carbocycle/Heterocycle | acs.org |

| Nucleophilic Addition / Cyclization | o-(Trimethylsilyl)aryl triflate | o-Iodoaniline | CsF, then Pd catalyst | Carbazole (B46965) | caltech.edu |

Transition-Metal-Free Organic Reactions

There is growing interest in developing synthetic methods that avoid the use of often expensive and toxic transition metals. nih.govcas.cn this compound can participate in such reactions, primarily through mechanisms involving radical intermediates or the activation of the C-I bond by other means.

In the absence of transition metals, the carbon-iodine bond can be activated to facilitate the formation of new bonds to heteroatoms. This can be achieved through several strategies. acs.org

One approach involves the use of hypervalent iodine reagents, which can act as powerful arylating agents. researchgate.netbeilstein-journals.org While these are often prepared separately, their reactivity demonstrates the principle of activating an aryl iodide for nucleophilic attack without a metal catalyst. acs.org For instance, diaryliodonium salts can arylate amines, phenols, and other nucleophiles under metal-free conditions. beilstein-journals.orgnih.gov

Radical-Mediated Transformations

The carbon-iodine bond in this compound is susceptible to homolytic cleavage under various conditions, enabling its participation in a range of radical-mediated transformations. These reactions are often initiated by light, radical initiators, or single-electron transfer (SET) processes, providing pathways for C-C and C-H bond formation.

One notable example is the transition-metal-free dehalogenative deuteration and hydrodehalogenation of this compound. sci-hub.se In a process utilizing a reduced odd alternant hydrocarbon, phenalenyl, as a catalyst, this compound can be effectively converted to its deuterated or hydrodehalogenated product. sci-hub.se Mechanistic studies combining experimental and theoretical approaches have pointed towards a SET-based mechanism. sci-hub.se This method is particularly valuable for installing deuterium (B1214612) atoms in a specific position under mild, ambient conditions. sci-hub.se The reaction proceeds efficiently, as detailed in the table below.

| Product | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| N,N-Dibutyl-4-deuterioaniline | THF-d8 | 12 | 85 |

| N,N-Dibutylaniline | THF | 12 | 88 |

Reaction Conditions: 0.15 mmol substrate, 0.015 mmol catalyst, 0.02 mmol K, 0.225 mmol KOtBu, in 1.4 mL of solvent under a nitrogen atmosphere. sci-hub.se

This compound also serves as a monomer component in radical polymerization reactions. It can be copolymerized with other monomers, such as N,N-dimethylacrylamide, using a conventional radical initiator like azobisisobutyronitrile (AIBN). acs.org In a typical procedure, the monomers and AIBN are heated in a solvent like benzene (B151609) to initiate polymerization, yielding a copolymer that incorporates the N,N-dibutyl aniline moiety. acs.org

The generation of aryl radicals from aryl halides, including iodoanilines, can also be achieved through the formation of an electron-donor-acceptor (EDA) complex under visible light irradiation. iu.edu This photochemical strategy enables cross-coupling reactions under transition-metal-free conditions, where the EDA complex absorbs light to initiate the radical process. iu.edu While not all reactions involving this compound proceed via radical intermediates, the susceptibility of the C-I bond to homolysis makes it a versatile substrate for such transformations. sioc-journal.cn

Selectivity and Stereochemical Control in this compound Transformations

Achieving selectivity is a paramount challenge in the synthesis of complex molecules from precursors like this compound. Control over chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs on a molecule) is crucial for directing transformations towards a single desired product.

In palladium-catalyzed reactions involving substituted iodoanilines, the choice of ligands, additives, and reaction conditions can profoundly influence the reaction pathway. For instance, in intramolecular cyclization reactions of (2-iodoanilino)carbonyl compounds, the careful selection of reactants and additives can dictate whether the reaction proceeds via a nucleophilic addition to form a six-membered ring or an α-arylation to yield a five-membered ring. researchgate.net

Ligand-controlled regioselectivity has been demonstrated in palladium-catalyzed three-component reactions. By using an o-iodoaniline, an alkyne, and carbon monoxide, different heterocyclic scaffolds can be obtained simply by changing the ligand. beilstein-journals.org This principle allows for divergent synthesis, where common precursors lead to structurally diverse products. For example, using a specific phosphine ligand might favor the formation of a phenanthridinone framework, whereas running the reaction under ligand-free conditions could selectively produce an acridone. beilstein-journals.org This type of control is directly applicable to transformations involving this compound, allowing for programmed access to different molecular architectures.

| Starting Materials | Ligand | Major Product | Selectivity |

|---|---|---|---|

| o-Iodoaniline, Phenylacetylene, CO | Xantphos | Phenanthridinone | High |

| o-Iodoaniline, Phenylacetylene, CO | None | Acridone | High |

Furthermore, chemoselectivity can be engineered in cross-coupling reactions by modifying the iodoarene itself. The use of aryl(tri-isopropylphenyl)iodonium (Ar(TMP)I) salts has been shown to facilitate the highly chemoselective transfer of the desired aryl group (over the bulky TMP group) in arylation reactions. nih.gov This strategy of pre-modifying the reagent offers another layer of control. The selectivity in these transformations is often determined during the ligand coupling step, which involves the migration of a nucleophile from the iodine(III) center to an adjacent carbon atom. nih.gov While stereochemical control in reactions directly at the aromatic ring of this compound is not a common focus, controlling the formation of new stereocenters in substituents attached to the aniline core is a key consideration in the synthesis of complex chiral molecules.

Applications of N,n Dibutyl 4 Iodoaniline As a Key Synthetic Intermediate

Construction of Complex Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, as these scaffolds are present in numerous bioactive natural products and functional materials. N,N-Dibutyl-4-iodoaniline provides a reliable starting point for constructing such complex systems.

Carbazole (B46965) and dibenzofuran (B1670420) ring systems are important structural motifs in pharmacologically active molecules and organic electronic materials. The synthesis of these heterocycles can be efficiently achieved through palladium-catalyzed intramolecular cyclization reactions. A general and efficient one-pot, two-step procedure involves the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates, followed by an in-situ palladium-catalyzed cyclization to yield carbazoles and dibenzofurans, respectively. nih.gov This methodology highlights the utility of the iodoaniline framework in constructing fused ring systems. While this specific method uses o-iodoanilines, the underlying principle of palladium-catalyzed C-N or C-C bond formation is directly applicable to isomers like this compound for creating appropriately substituted carbazole precursors.

Alternative strategies for dibenzofuran synthesis also rely on palladium catalysis for the intramolecular cyclization of diaryl ethers, which can be formed from the coupling of phenols and aryl halides. organic-chemistry.org The synthesis of the carbazole skeleton often involves the formation of a diarylamine intermediate followed by a dehydrogenative C-C bond formation. researchgate.net this compound is an ideal substrate for creating these diarylamine precursors through reactions like the Buchwald-Hartwig amination.

Indole (B1671886) and quinoline (B57606) derivatives are among the most important heterocyclic compounds, forming the core of many alkaloids and pharmaceuticals. rsc.orgacademie-sciences.fr this compound and its isomers serve as key precursors in modern indole and quinoline syntheses.

A highly efficient, two-step approach to synthesizing 2,3-disubstituted 3-iodoindoles begins with the Sonogashira cross-coupling of N,N-dialkyl-o-iodoanilines with terminal alkynes. nih.gov The resulting N,N-dialkyl-o-(1-alkynyl)aniline intermediate then undergoes an electrophilic cyclization with iodine (I₂) to produce the 3-iodoindole in excellent yields. nih.gov This iodo-substituted indole is a versatile intermediate for further functionalization through palladium-catalyzed cross-coupling reactions. nih.gov A similar one-pot, three-component process using a 2-iodoaniline, a terminal alkyne, and an aryl iodide under Sonogashira conditions has also been developed for the synthesis of polysubstituted indoles. nih.gov

For quinoline synthesis, the Friedländer reaction, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, is a classic and effective method. academie-sciences.fr Iodo-substituted quinolines can be synthesized using iodoanilines as starting materials. For instance, 6-iodo-substituted carboxy-quinolines have been prepared via a one-pot, three-component Doebner reaction using an iodo-aniline, a phenyl-substituted aldehyde, and pyruvic acid. researchgate.netmdpi.com This demonstrates how the aniline (B41778) moiety of a molecule like this compound can be utilized to construct the quinoline core, with the iodo-substituent carried through for potential downstream modifications.

| Reaction Type | Precursor Class | Key Reagents | Product | Reference |

| Sonogashira/Cyclization | N,N-Dialkyl-o-iodoaniline | Terminal Alkyne, I₂ | 3-Iodoindole | nih.gov |

| Doebner Reaction | Iodo-aniline | Aldehyde, Pyruvic Acid | Iodo-quinoline | researchgate.netmdpi.com |

| One-pot Sonogashira/Cacchi | N,N-Disubstituted 2-iodoaniline | Terminal Alkyne, Aryl Iodide | Polysubstituted Indole | nih.gov |

This table summarizes general synthetic routes for indoles and quinolines using iodoaniline precursors.

The synthesis of more complex, fused polycyclic systems often relies on tandem or domino reactions catalyzed by transition metals like palladium. These strategies enable the rapid construction of molecular complexity from relatively simple starting materials. mdpi.com this compound is a suitable precursor for such transformations. For example, a facile route to indolo[3,2-c]quinolinones involves a Ugi four-component reaction with an aniline, followed by a palladium-catalyzed cyclization. nih.gov Research has shown that when 4-iodoaniline (B139537) is used in these cyclization reactions, the iodo group can be cleaved in the presence of the palladium catalyst. nih.gov

Palladium-catalyzed annulation of o-iodoanilines with other components is a powerful strategy for building fused heterocycles. organic-chemistry.orgbeilstein-journals.org These reactions often proceed through a cascade of bond-forming events, where the carbon-iodine bond is the site of the initial oxidative addition to the palladium catalyst, initiating the cyclization sequence. mdpi.com The versatility of these methods allows for the synthesis of a wide range of fused systems, including those found in natural products and materials with significant biological or electronic properties. mdpi.combeilstein-journals.org

Advanced Materials Science Applications

In materials science, this compound is utilized as a building block for organic functional materials, particularly in the fields of optoelectronics and nanotechnology. The combination of its electron-rich character and the reactive handle provided by the iodine atom makes it valuable for tuning the properties of advanced materials.

In the field of photovoltaics, particularly perovskite solar cells (PSCs), hole-transporting materials (HTMs) play a crucial role in extracting and transporting positive charge carriers, directly impacting device efficiency and stability. nih.govfrontiersin.org this compound has been explicitly used in the synthesis of novel, dopant-free porphyrin-based HTMs. nih.govresearchgate.netresearchgate.net

The synthesis of these advanced HTMs involves a palladium-mediated cross-coupling reaction between a porphyrin core and this compound. nih.govresearchgate.net This reaction typically yields symmetrical "push-push" porphyrin-ethynylaniline derivatives. nih.govresearchgate.net The dibutylanilino group acts as a strong electron-donating "push" unit, which helps to tune the energy levels of the final material for efficient charge transfer with the perovskite layer. nih.gov The use of this compound has led to the development of HTMs that contribute to high power conversion efficiencies in PSCs. nih.govresearchgate.net

| HTM Precursor | Coupling Partner | Reaction Type | Resulting Material | Application | Reference |

| Porphyrin-ethynyl complex | This compound | Pd-mediated cross-coupling | Porphyrin-ethynylaniline derivative | Hole-Transporting Material for Perovskite Solar Cells | nih.govresearchgate.netresearchgate.net |

| Zinc(II) porphyrin complex | This compound | Sonogashira coupling | trans-A₂B₂-Porphyrin derivative | Optoelectronics, Two-Photon Absorption | scispace.com |

This table highlights the use of this compound in synthesizing materials for optoelectronics.

Graphene oxide (GO) is a two-dimensional nanomaterial decorated with oxygen-containing functional groups, such as epoxides, hydroxyls, and carboxylic acids, making it an ideal platform for chemical functionalization. sigmaaldrich.comnih.gov Covalent functionalization is a key strategy to tailor its properties, such as solubility and electronic characteristics, for specific applications. semanticscholar.org

The amine group in this compound can act as a nucleophile to open the epoxy rings on the surface of GO, a common method for covalently attaching molecules to the graphene basal plane. sigmaaldrich.comrsc.org Furthermore, studies have demonstrated the successful preparation of phenyl-functionalized graphene oxide using 4-iodoaniline (I-Ph-GO). lookchem.com By analogy, this compound can be used to introduce the dibutyl-iodophenyl moiety onto the GO surface. This functionalization achieves two goals simultaneously: the dibutyl groups enhance the dispersibility of the GO in organic solvents, while the iodo-phenyl group provides a reactive site for further "on-graphene" chemistry or imparts specific electronic properties to the nanomaterial composite.

Precursor in the Synthesis of Diverse Functional Molecules

This compound serves as a critical starting material and intermediate in the synthesis of a variety of functional molecules. Its utility stems from the presence of the reactive iodine atom, which readily participates in carbon-carbon bond-forming reactions, and the electron-donating dibutylamino group, which modulates the electronic properties of the resulting molecules. This combination makes it a valuable building block for creating complex structures with tailored characteristics.

Polymeric Structures

The compound is a key precursor for synthesizing specialized monomers that can be incorporated into polymeric structures, particularly for applications in materials science and photonics. The primary method for this transformation is the Sonogashira cross-coupling reaction, a robust and versatile palladium-catalyzed process for forming carbon-carbon bonds between aryl halides and terminal alkynes. mdpi.comorganic-chemistry.org

In one representative synthesis, this compound (referred to as compound 1a ) is used to create photoinitiators for two-photon induced polymerization (TPIP). unige.ch The synthesis involves a two-step process starting with the Sonogashira coupling of 1a with a protected alkyne, 2-methyl-3-butyn-2-ol. This reaction yields an intermediate protected alkyne, which is then deprotected under basic conditions to furnish the terminal alkyne. This terminal alkyne is the key building block that is subsequently coupled with various aromatic ketone halides to produce the final two-photon initiators. unige.ch The alkylation of 4-iodoaniline with 1-iodobutane (B1219991) is the initial step to produce the this compound precursor itself, achieving a high yield. unige.ch

The general synthetic pathway is outlined below:

Alkylation: 4-Iodoaniline is reacted with an alkyl halide (e.g., 1-iodobutane) to produce this compound (1a ). unige.ch

Sonogashira Coupling: Compound 1a is coupled with a protected terminal alkyne like 2-methyl-3-butyn-2-ol. unige.ch

Deprotection: The protecting group is removed to yield a terminal aryl acetylene (B1199291) intermediate. unige.ch

Final Coupling: This intermediate is coupled with aromatic ketone halides to create complex photoinitiators capable of initiating polymerization upon two-photon absorption. unige.ch

| Step | Reactant 1 | Reactant 2 | Reaction Type | Product | Yield |

|---|---|---|---|---|---|

| 1 | 4-Iodoaniline | 1-Iodobutane | Alkylation | This compound (1a) | 78% |

| 2 | This compound (1a) | 2-Methyl-3-butyn-2-ol | Sonogashira Coupling | Protected Alkyne Product | 83-88% |

| 3 | Protected Alkyne Product | - (Base) | Deprotection | Terminal Alkyne Intermediate | 80-87% |

Agrochemical and Dye Synthesis Intermediates

Iodoaniline derivatives are recognized as important intermediates in the production of agrochemicals and dyes. lookchem.comsmolecule.com The unique chemical structure of iodoanilines allows for their use as precursors in the synthesis of dyes with specific color properties and in the formulation of agrochemicals. lookchem.com For instance, 2,5-dimethyl-4-iodoaniline is explicitly mentioned as a component in formulating agrochemicals and as a precursor for dyes. lookchem.com The parent compound, 4-iodoaniline, is also widely used as a chemical intermediate for manufacturing pesticides and various dyes. smolecule.com

While the broader class of iodoanilines has established applications in these industries, specific, documented examples of this compound being used as a direct intermediate in commercial agrochemical or dye synthesis are not prominent in the reviewed scientific literature. However, its structural similarity to other functional iodoanilines suggests its potential as a building block for creating more complex, substituted molecules in these fields.

Contributions to Complex Molecule Synthesis and Natural Product Analogues

This compound is a valuable reagent in the multistep synthesis of complex functional molecules, particularly those that are analogues of natural products. Its role is prominent in the construction of porphyrin-based systems, which are inspired by naturally occurring macrocycles like heme and chlorophyll. These synthetic porphyrin derivatives are investigated for applications in materials science, such as hole-transporting materials (HTMs) for perovskite solar cells. nih.gov

A key synthetic strategy involves the palladium-mediated Sonogashira cross-coupling reaction. In this context, this compound provides a terminal electron-donating group that can be attached to a porphyrin core via an ethynyl (B1212043) linker. This modular approach allows for the fine-tuning of the electronic properties of the final molecule.

For example, researchers have synthesized symmetrical "push-push" porphyrin-ethynylaniline derivatives. nih.gov The synthesis involves a Pd-mediated cross-coupling between a porphyrin bearing terminal alkyne groups and this compound. nih.gov This reaction efficiently attaches the N,N-dibutyl-4-aniline moiety to the porphyrin macrocycle, yielding the target complex molecule. nih.gov

| Porphyrin Type | Key Reagents | Reaction Type | Product | Yield |

|---|---|---|---|---|

| Symmetrical "Push-Push" | Bis-alkynyl porphyrin (Zn-14b), this compound | Pd-mediated cross-coupling | Zn-19a | 60% |

The resulting porphyrin-aniline constructs are considered analogues of natural products due to their core macrocyclic structure. The strategic addition of functional groups like N,N-dibutylaniline allows for the creation of molecules with enhanced electronic and photophysical properties, demonstrating how a synthetic precursor can be used to build upon nature's designs for advanced applications.

Computational and Theoretical Investigations of N,n Dibutyl 4 Iodoaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-to-large organic molecules. DFT calculations are instrumental in exploring the electronic landscape of N,N-Dibutyl-4-iodoaniline, from its ground-state properties to its participation in chemical transformations.

DFT calculations are employed to determine the optimized molecular geometry and electronic structure of this compound. The distribution of electron density, influenced by the electron-donating N,N-dibutylamino group and the electron-withdrawing iodo group, is fundamental to its reactivity. Key insights are derived from analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. ekb.eg

From these orbital energies, a variety of global reactivity descriptors can be calculated to quantify chemical behavior. ekb.egresearchgate.net These descriptors provide a theoretical framework for predicting how the molecule will interact with other reagents. For instance, the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. ekb.eg In this compound, the nitrogen atom and the aromatic ring are expected to be electron-rich, while the area around the iodine atom may show different characteristics due to its polarizability.

Table 1: Key Reactivity Descriptors Calculated via DFT

| Descriptor | Definition | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons; a higher value suggests stronger nucleophilicity, primarily associated with the amino group and phenyl ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; a lower value suggests stronger electrophilicity, often localized on the aromatic ring and C-I bond. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap implies higher reactivity and easier electronic excitation. The interplay of the donor and acceptor groups tunes this value. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A lower value indicates higher reactivity. ekb.eg |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness. A higher value indicates greater polarizability and reactivity. ekb.eg |

| Electrophilicity Index (ω) | μ² / (2η) (where μ is electronic chemical potential) | Quantifies the ability of a molecule to act as an electrophile. This is useful for predicting participation in reactions with nucleophiles. researchgate.net |

This table is based on established principles of DFT analysis applied to substituted anilines. Exact values require specific computation.

This compound is a common substrate in transition-metal-catalyzed cross-coupling reactions, such as Sonogashira and Buchwald-Hartwig couplings. DFT is an invaluable tool for mapping the potential energy surfaces of these complex catalytic cycles. researchgate.net By modeling the interactions between the iodoaniline substrate, the metal catalyst, and other reagents, researchers can elucidate detailed reaction mechanisms. acs.org

This analysis involves locating and characterizing the energies of all relevant species along the reaction pathway, including reactants, intermediates, and products. Crucially, DFT allows for the identification and analysis of transition state (TS) structures, which correspond to the highest energy point along a reaction coordinate. researchgate.netacs.org The calculated energy barrier (activation energy) of a transition state determines the rate of that particular step. For reactions involving this compound, DFT can be used to:

Model the oxidative addition of the aryl-iodide bond to a metal center (e.g., Palladium(0)), often the rate-determining step.

Compare the energy barriers for competing reaction pathways, explaining observed regioselectivity or chemoselectivity. beilstein-journals.org

Analyze the role of ligands on the metal catalyst, showing how they influence steric and electronic factors in the transition state to improve reaction efficiency. researchgate.net

Investigate the reductive elimination step, where the final product is formed and the catalyst is regenerated.

These computational studies provide a molecule-by-molecule narrative of the reaction, offering insights that are often impossible to obtain through experimental methods alone. uic.edu

DFT calculations can accurately predict various spectroscopic properties of this compound, which serves as a powerful method for structural confirmation when compared with experimental data.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, DFT can determine the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often systematically scaled by a small factor to correct for approximations in the theory and achieve better agreement with experimental results. researchgate.net This allows for the confident assignment of specific vibrational modes, such as C-N stretching, aromatic ring deformations, C-H vibrations of the butyl chains, and the characteristic C-I stretching frequency. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com The calculations determine the magnetic shielding tensor for each nucleus, which is then converted to a chemical shift by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly valuable for assigning complex spectra and confirming the regiochemistry of a synthesized compound.

Table 2: Representative Vibrational Mode Assignments for a Substituted Iodoaniline

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2980-2850 | Asymmetric and symmetric stretching of C-H bonds in the butyl groups. |

| Aromatic C=C Stretch | 1610-1580 | Stretching vibrations within the benzene (B151609) ring. researchgate.net |

| C-N Stretch | 1340-1250 | Stretching of the bond between the aromatic carbon and the nitrogen atom. researchgate.net |

| C-I Stretch | 650-500 | Stretching of the carbon-iodine bond. |

Note: The values are typical ranges for this class of compounds and are based on DFT studies of similar aniline (B41778) derivatives. researchgate.net

Quantum Chemical Modeling of Reaction Pathways

Beyond DFT, a range of quantum chemical models are applied to understand the complete reaction pathways available to this compound. These models can account for environmental effects, such as the solvent, which can significantly influence reaction rates and outcomes. The Polarizable Continuum Model (PCM) is one such method where the solvent is treated as a continuous dielectric medium, allowing for the calculation of reaction profiles under more realistic conditions. ekb.eg

Modeling entire reaction pathways helps in understanding the formation of byproducts or the reasons for observed selectivity. For instance, in reactions where multiple isomers can be formed, computational modeling can compare the activation energies for each pathway to predict the major product. beilstein-journals.org This is particularly relevant for electrophilic aromatic substitution reactions or complex cyclization cascades where this compound might be a precursor. uic.edu By mapping the energetic landscape, chemists can devise strategies to favor a desired outcome by altering reaction conditions, such as temperature, catalyst, or solvent, based on theoretical predictions.

Advanced Computational Tools for Predicting Chemical Behavior

The prediction of chemical behavior is continually evolving with the development of more sophisticated computational tools. For a molecule like this compound, with its flexible alkyl chains and multiple reactive sites, advanced approaches are necessary for high accuracy.

High-Accuracy Basis Sets: The choice of basis set—the set of mathematical functions used to build molecular orbitals—is critical for accurate results. Specialized basis sets, such as Jensen's pcS-n series, have been specifically optimized for calculating properties like NMR chemical shifts, offering improved accuracy over general-purpose sets. mdpi.com

Machine Learning (ML) and AI: A new frontier in chemical prediction involves the use of machine learning. ijnc.ir By training algorithms on vast datasets of known chemical reactions and molecular properties, ML models can predict reaction outcomes, optimal synthesis conditions, or even potential biological activity for new compounds. ijnc.ir While direct ML models for this compound may not exist, it can be part of a larger dataset used to build predictive tools for iodoarenes or dialkylanilines, enabling rapid screening and hypothesis testing.

Integrated Software Suites: Modern computational research relies on integrated software packages like Gaussian, ORCA, and Spartan. These programs combine various theoretical models (from semi-empirical to high-level ab initio methods) with powerful visualization tools, enabling a comprehensive computational workflow from structure optimization to the analysis of complex properties and reaction dynamics. uic.edu

These advanced tools, combined with established quantum chemical methods, provide a robust framework for the in-silico investigation of this compound, driving innovation in synthesis and materials science.

Advanced Spectroscopic and Analytical Characterization Methodologies for N,n Dibutyl 4 Iodoaniline Derivatives

Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N,N-Dibutyl-4-iodoaniline derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic and aliphatic protons. The aromatic protons typically appear as two doublets in the downfield region, corresponding to the protons on the iodinated phenyl ring. The chemical shifts of these protons are influenced by the electron-donating nature of the dibutylamino group and the electron-withdrawing effect of the iodine atom. The butyl chains give rise to a series of multiplets in the upfield region, corresponding to the different methylene (B1212753) (CH₂) and methyl (CH₃) groups. The integration of these signals provides a quantitative measure of the number of protons in each environment. For instance, in one study, the ¹H NMR spectrum showed integrals of 6H for each CH2 group of the butyl chains and 9H for the terminal methyl groups, which was unexpected and led to the identification of an over-reacted product. ox.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The carbon atom attached to the iodine (C-I) typically appears at a characteristic chemical shift. The other aromatic carbons also show distinct resonances, influenced by their position relative to the iodo and dibutylamino substituents. The four different carbon atoms of the butyl chains will also be resolved, providing further confirmation of the structure. In one case, the ¹³C NMR spectrum displayed 13 peaks instead of the expected 8, which, along with other data, confirmed the structure of an unexpected product, dibutyl-(2-butyl-4-iodo-phenyl)-amine. ox.ac.uk

The following table summarizes typical (though hypothetical, as direct experimental data for the specific parent compound is limited in the provided search results) ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Hypothetical NMR Data for this compound

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | Aromatic H (ortho to NR₂) | ~6.5-6.7 | d | ~8-9 |

| ¹H | Aromatic H (ortho to I) | ~7.4-7.6 | d | ~8-9 |

| ¹H | N-CH₂- | ~3.2-3.4 | t | ~7-8 |

| ¹H | -CH₂-CH₂- | ~1.5-1.7 | m | |

| ¹H | -CH₂-CH₃ | ~1.3-1.5 | m | |

| ¹H | -CH₃ | ~0.9-1.0 | t | ~7 |

| ¹³C | C-N | ~147-149 | ||

| ¹³C | C (ortho to NR₂) | ~112-114 | ||

| ¹³C | C (ortho to I) | ~137-139 | ||

| ¹³C | C-I | ~80-82 | ||

| ¹³C | N-CH₂- | ~50-52 | ||

| ¹³C | -CH₂-CH₂- | ~29-31 | ||

| ¹³C | -CH₂-CH₃ | ~20-22 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming its elemental formula (C₁₄H₂₂IN). chemsrc.com Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the sample for analysis. ox.ac.ukrsc.org

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. The molecular ion of this compound may undergo characteristic fragmentation, such as the loss of a butyl group or the iodine atom, leading to fragment ions that can be detected and analyzed to further confirm the structure. For example, ESI-TOF MS analysis of a related compound showed a peak corresponding to [M-Bu-I+H]⁺. ox.ac.uk

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various bonds within the molecule. Key expected vibrations include:

C-H stretching: Aliphatic C-H stretching vibrations from the butyl groups are expected in the 2850-2960 cm⁻¹ region. ox.ac.uk Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. derpharmachemica.com

C=C stretching: Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-N stretching: The C-N stretching vibration of the aromatic amine is expected around 1200-1350 cm⁻¹.

C-I stretching: The C-I stretching vibration is typically found in the lower frequency region of the spectrum, often below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The N=N stretching vibration in related azo compounds is often more easily identified in the Raman spectrum due to its high intensity. lippertt.ch For this compound, the symmetric vibrations, such as the aromatic ring breathing modes, are often strong in the Raman spectrum. In situ Raman spectroscopy has been used to monitor the progress of reactions involving similar aniline (B41778) derivatives. rsc.org

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aliphatic C-H stretch | 2850-2960 | FT-IR, Raman |

| Aromatic C-H stretch | 3000-3100 | FT-IR, Raman |

| Aromatic C=C stretch | 1450-1600 | FT-IR, Raman |

| C-N stretch (aromatic) | 1200-1350 | FT-IR, Raman |

Electronic Spectroscopy (UV-Vis Absorption, Fluorescence)

Electronic spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is characterized by absorption bands in the ultraviolet and visible regions, arising from π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the substituents on the aromatic ring. The electron-donating dibutylamino group and the iodine atom will influence the energy levels of the molecular orbitals, and thus the wavelength of maximum absorption (λ_max). The UV-Vis spectra of related compounds have been used to study the effects of different functional groups on the electronic properties of the chromophore. scispace.com

Fluorescence Spectroscopy: Many aniline derivatives exhibit fluorescence. The fluorescence spectrum provides information about the emission properties of the molecule after it has been excited by absorbing light. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be determined. technion.ac.il The fluorescence properties of this compound derivatives are of interest for applications in materials science and as fluorescent probes. technion.ac.il

X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of an this compound derivative can be grown, X-ray diffraction analysis can provide accurate bond lengths, bond angles, and information about the intermolecular interactions, such as packing in the crystal lattice. This technique has been used to confirm the structure of an unexpected product formed during the attempted synthesis of an N-oxide of this compound, revealing a layered crystal structure. ox.ac.uk

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. rsc.org The retention factor (Rf) value is dependent on the polarity of the compound and the solvent system used.

Column Chromatography: Column chromatography is a preparative technique used to separate and purify larger quantities of the desired compound from a reaction mixture. ox.ac.uk Silica (B1680970) gel is a common stationary phase, and the mobile phase is chosen based on the polarity of the compounds to be separated.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that can be used for both analytical and preparative purposes. It is particularly useful for separating complex mixtures and for determining the purity of a sample with high accuracy. myskinrecipes.com Chiral HPLC can be employed to separate enantiomers of chiral derivatives. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a powerful tool for identifying and quantifying volatile and thermally stable compounds. While less common for higher molecular weight aniline derivatives, it can be a valuable technique for analyzing more volatile starting materials or byproducts.

Future Perspectives and Emerging Research Directions for N,n Dibutyl 4 Iodoaniline

Sustainable and Green Chemistry Approaches in Synthesis

The future synthesis of N,N-Dibutyl-4-iodoaniline is expected to be increasingly governed by the principles of green chemistry, aiming to reduce environmental impact and improve safety and efficiency. mdpi.comrxweb-prd.com Research is moving towards the adoption of environmentally benign solvents, with water and ionic liquids being explored as viable alternatives to traditional volatile organic compounds. mdpi.commdpi.com Solvent-free reaction conditions, which minimize waste and simplify product purification, are also a significant area of investigation. mdpi.comnih.gov

A key goal is to improve the atom economy of the synthesis, particularly in the N-alkylation and iodination steps. This involves the use of highly efficient catalytic systems that can be recycled and reused, minimizing waste. mdpi.comresearchgate.net The development of processes that utilize renewable starting materials and reduce energy consumption is a critical long-term objective. chemrxiv.orgscribd.com For instance, novel methods for synthesizing substituted anilines from alternative precursors like benzyl (B1604629) azides represent a potential green chemistry pathway. chemrxiv.org The broader push towards sustainable practices in the chemical industry will likely drive the development of a cleaner, more economical lifecycle for this compound. rxweb-prd.com

Exploration of Novel Catalytic Systems and Reaction Media

The conventional synthesis of substituted anilines often relies on transition-metal catalysts, such as palladium. thieme-connect.com A major future direction is the exploration of novel catalytic systems that offer improved performance, lower cost, and reduced toxicity. This includes the use of catalysts based on earth-abundant metals like cobalt, nickel, and copper as alternatives to precious metals. uni-bayreuth.demdpi.com For example, cobalt-catalyzed alkylation of aromatic amines and copper-catalyzed C-N cross-coupling reactions are promising areas of research. uni-bayreuth.demdpi.com

Photocatalysis represents another frontier, offering mild reaction conditions for C-N bond formation and aniline (B41778) synthesis. thieme-connect.com The development of heterogeneous catalysts is also crucial, as they can be easily separated from the reaction mixture and recycled, aligning with green chemistry principles. researchgate.net Research into innovative reaction media is proceeding in parallel. Ionic liquids (ILs) and deep eutectic solvents (DESs) are being investigated not just as green solvents but also for their potential to enhance reaction rates and selectivity. mdpi.com Furthermore, performing reactions in water, particularly for precursors like 2-iodoanilines, is a significant goal for sustainable chemical production. researchgate.net Transition-metal-free coupling reactions, such as base-promoted homolytic aromatic substitution, offer a completely different paradigm for creating the C-N bonds in molecules like this compound. acs.org

Expanded Applications in Materials Science and Medicinal Chemistry

This compound serves as a valuable building block for functional materials and potential therapeutic agents. Future research is poised to significantly expand its applications in these domains. In materials science, it has already been used to synthesize monomers for advanced polymers and hole-transporting materials for next-generation solar cells. acs.orgresearchgate.net

Future work will likely focus on creating more complex polymers with tailored electronic and optical properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Its role in synthesizing functionalized graphene oxide also points to applications in nanotechnology and composite materials. chemicalbook.com The ability of related aniline structures to form photochromic crystals suggests a potential avenue for developing novel smart materials. researchgate.net

In medicinal chemistry, iodoaniline derivatives are recognized as important scaffolds. smolecule.com For example, compounds derived from 4-iodoaniline (B139537) have shown promise as inhibitors of enzymes like Mycobacterium tuberculosis protein tyrosine phosphatase B, indicating a clear path for drug discovery. nih.gov The benzothiazole (B30560) core, which can be synthesized from aniline precursors, is found in a wide range of biologically active compounds, including antitumor and antimicrobial agents. nih.gov Future research will likely involve using this compound as a starting point to generate libraries of new molecules for screening against various diseases.

Table 1: Known Research Applications of this compound

| Field | Specific Application | Reference |

|---|---|---|

| Materials Science | Synthesis of a monomer, N,N-dibutyl-4-((4-vinylphenyl)ethynyl)aniline, for creating water-soluble polymers used in Ag+-loaded hydrogels. | acs.org |

| Precursor for synthesizing symmetrical push-push porphyrin-ethynylaniline derivatives (Zn-19a) used as dopant-free hole-transporting materials in perovskite solar cells. | researchgate.net | |

| Organic Synthesis | Intermediate in the preparation of N,N-bis(2-butyloctyl)-4-iodoaniline. | researchgate.net |

Integration with Machine Learning and Artificial Intelligence for Reaction Design

For a molecule like this compound, AI could be used to:

Discover Greener Pathways: Identify alternative routes that avoid hazardous reagents or minimize waste, aligning with the goals of sustainable chemistry. preprints.org

Optimize Reaction Yields: Use ML models to fine-tune reaction parameters (e.g., catalyst loading, temperature) to maximize the yield and purity of the final product. beilstein-journals.org

Predict Novel Derivatives: Design new derivatives with desired electronic or biological properties and predict the most viable synthetic routes to create them.

Table 2: Examples of AI Platforms for Chemical Synthesis Design

| Platform | Developer/Origin | Key Functionality | Reference |

|---|---|---|---|

| RXN for Chemistry | IBM | Cloud-based platform using deep learning for retrosynthetic analysis and reaction prediction. | preprints.org |

| Synthia™ (formerly Chematica) | MilliporeSigma | Software for retrosynthesis planning that considers factors like cost, safety, and reaction complexity. | chemcopilot.com |

Development of High-Throughput Synthesis and Screening Methodologies

To fully unlock the potential of this compound, particularly in materials and medicinal chemistry, the ability to rapidly synthesize and test a large number of its derivatives is essential. High-throughput experimentation (HTE) provides the tools to achieve this. rsc.orgresearchgate.net Robotic synthesis platforms can be programmed to perform numerous reactions in parallel, allowing for the creation of extensive chemical libraries based on the this compound scaffold. rsc.orgbeilstein-journals.org

These HTE systems can systematically vary the substituents on the molecule—for example, by using different alkyl halides in the N-alkylation step or by introducing other functional groups onto the aromatic ring via cross-coupling reactions. Once these libraries are synthesized, high-throughput screening (HTS) techniques can be employed to quickly evaluate them for desired properties. researchgate.netspringermedizin.denih.gov This could involve screening for:

Biological Activity: Testing for inhibition of specific enzymes or activity against cancer cell lines. nih.gov

Material Properties: Measuring conductivity, fluorescence, or photochromic behavior for applications in electronics and smart materials.

Reaction Optimization: Rapidly screening a wide range of catalysts, solvents, and temperatures to find the optimal conditions for a specific transformation. rsc.orgresearchgate.net

The combination of HTE with machine learning is particularly powerful; the large datasets generated by high-throughput experiments can be used to train more accurate predictive models, creating a virtuous cycle of design, synthesis, and discovery. beilstein-journals.orgbeilstein-journals.org

Table 3: High-Throughput Techniques for Synthesis and Screening

| Technique | Description | Application Example | Reference |

|---|---|---|---|

| Robotic Synthesis Platform | Automated systems (e.g., Chemspeed) that perform reactions in multi-well plates, controlling reagent addition, temperature, and stirring. | Screening aniline derivatives against different acids to identify new protic ionic liquids. | rsc.orgresearchgate.net |

| Flow Chemistry Synthesizer | Continuous flow reactors that allow for rapid optimization and scaling of chemical reactions. | Optimization of multi-step syntheses with integrated purification and analysis. | beilstein-journals.org |

| High-Throughput Screening (HTS) Assays | Miniaturized assays (e.g., ELISA, spectrophotometry) used to rapidly test large numbers of compounds for a specific biological or chemical activity. | Identifying small-molecule inhibitors of cancer pathways or screening for skin sensitization potential. | springermedizin.denih.gov |

常见问题

Basic: What are the standard protocols for synthesizing N,N-Dibutyl-4-iodoaniline in laboratory settings?

Methodological Answer:

this compound is synthesized via Pd-mediated cross-coupling reactions . A validated approach involves reacting porphyrin derivatives (e.g., deprotected silyl-porphyrins) with this compound under catalytic Pd conditions. Key steps include:

- Base-promoted deprotection of silyl-protected porphyrin precursors.

- Optimized stoichiometry (equimolar ratios of reactants) and inert atmosphere (e.g., N₂/Ar) to prevent side reactions.

- Purification via column chromatography or recrystallization to achieve >95% purity .

Similar protocols for structurally related nitroanilines emphasize controlling reaction time (12–24 hrs) and temperature (60–80°C) to maximize yield .

Basic: Which spectroscopic methods are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

Critical characterization tools include:

- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.5–7.5 ppm for the aniline ring) and butyl chain resonances (δ 0.8–1.6 ppm). The iodine substituent induces deshielding in adjacent carbons, observable in ¹³C NMR .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with <2 ppm error. For C₁₄H₂₁IN, expected m/z ≈ 346.07 .

- FT-IR : Look for N-H stretches (≈3400 cm⁻¹) and C-I vibrations (≈500 cm⁻¹).

Advanced: How can researchers resolve contradictions in reported reaction yields when using this compound in Pd-catalyzed cross-coupling reactions?

Methodological Answer:

Yield discrepancies often arise from:

- Catalyst loading : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos) at 2–5 mol% to balance cost and efficiency.

- Substrate purity : Remove trace moisture via molecular sieves or azeotropic drying.

- Reaction monitoring : Use TLC or in-situ NMR to detect intermediates (e.g., Pd-aryl complexes). Comparative studies with symmetrical vs. nonsymmetrical derivatives (e.g., Zn-19a vs. Zn-20a) highlight steric/electronic effects on yield .

Advanced: What role does this compound play in enhancing the efficiency of perovskite solar cells, and how can its electronic properties be systematically tuned?

Methodological Answer:

In perovskite solar cells, this compound acts as a hole-transporting material (HTM) . Its efficacy stems from:

- Electron-donating substituents : The dibutyl groups enhance solubility and reduce recombination losses.

- Push-pull electronic tuning : Incorporating electron-withdrawing groups (e.g., -COOMe) or extending conjugation (e.g., ethynyl linkages) adjusts HOMO/LUMO levels. For example, nonsymmetrical derivatives (e.g., Zn-20b) show improved charge mobility (15–16% efficiency) compared to symmetrical analogs .

- Stability testing : Accelerated aging under UV light and thermal stress (85°C) evaluates long-term performance.

Basic: What are the critical storage and handling considerations for this compound to prevent decomposition in research environments?

Methodological Answer:

- Light sensitivity : Store in amber vials or dark conditions to prevent photodegradation of the iodine-aniline bond.

- Moisture control : Use desiccants or vacuum-sealed containers to avoid hydrolysis.

- Safety protocols : Wear nitrile gloves and goggles; handle in fume hoods to minimize inhalation risks. First-aid measures include rinsing skin/eyes with water for 15+ minutes if exposed .